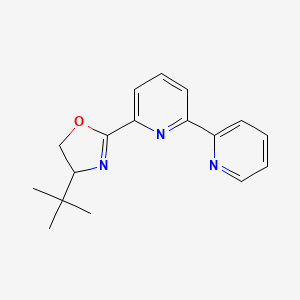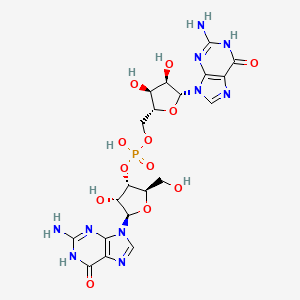
Guanylyl-(3'-5')-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanylyl-(3’-5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biochemical processes, particularly in the study of nucleic acids and their interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or benzoyl groups to prevent unwanted reactions.
Phosphitylation: The protected nucleosides are then phosphitylated using phosphoramidite chemistry.
Coupling Reaction: The phosphoramidite of one guanosine is coupled with the hydroxyl group of another guanosine in the presence of a coupling agent like tetrazole.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield guanylyl-(3’-5’)-guanosine.
Industrial Production Methods: Industrial production of guanylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.
Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide.
Substitution: Strong nucleophiles like sodium methoxide or ammonia.
Major Products:
Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Guanylyl-(3’-5’)-guanosine has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides.
Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.
Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.
Comparación Con Compuestos Similares
Adenylyl-(3’-5’)-adenosine: Similar structure but composed of adenosine molecules.
Cytidylyl-(3’-5’)-cytidine: Composed of cytidine molecules.
Uridylyl-(3’-5’)-uridine: Composed of uridine molecules.
Uniqueness: Guanylyl-(3’-5’)-guanosine is unique due to the presence of guanine bases, which have distinct hydrogen-bonding properties and participate in specific biochemical interactions. This compound is particularly useful in studying guanine-rich sequences and their role in biological processes.
Propiedades
Número CAS |
3353-33-1 |
|---|---|
Fórmula molecular |
C20H25N10O12P |
Peso molecular |
628.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
Clave InChI |
MNXLMHSUERRXOE-MHARETSRSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
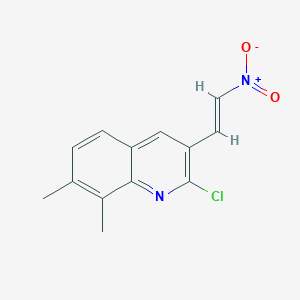
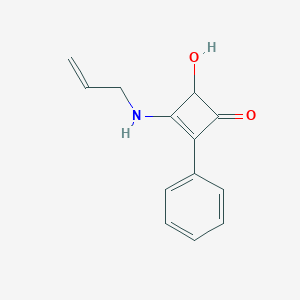

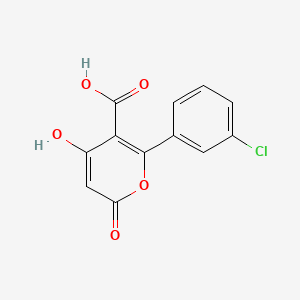
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
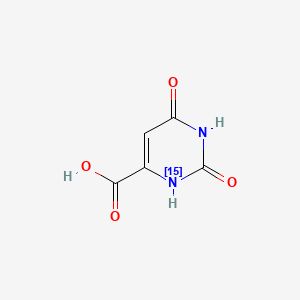
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
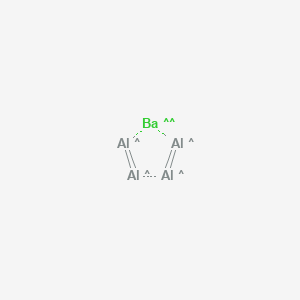
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)


